Ethyl 5-(4-methoxybenzyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
Ethyl 5-(4-methoxybenzyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core structure. The molecule features a 4-methoxybenzyl substituent at the 5-position and an ethyl carboxylate group at the 7-position. Such compounds are of significant interest in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with biological targets like enzymes and receptors . The 4-methoxybenzyl group enhances hydrophobicity and may influence binding affinity, while the ethyl carboxylate moiety contributes to solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)methyl]-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-24-17(22)13-9-20(15-14(13)18-10-19-16(15)21)8-11-4-6-12(23-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHODOZRIVWRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C1N=CNC2=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110490 | |
| Record name | 3H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4,5-dihydro-5-[(4-methoxyphenyl)methyl]-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072097-23-4 | |
| Record name | 3H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4,5-dihydro-5-[(4-methoxyphenyl)methyl]-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072097-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4,5-dihydro-5-[(4-methoxyphenyl)methyl]-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-(4-methoxybenzyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit promising antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL, suggesting significant potency against resistant bacterial strains .
Anticancer Activity
Pyrimidine derivatives have also been investigated for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies indicate that compounds within this class can induce apoptosis in various cancer cell lines by activating caspase pathways .
The mechanisms underlying the biological activities of this compound are primarily linked to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds similar to ethyl 5-(4-methoxybenzyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization and subsequent caspase activation.
Research Findings and Case Studies
Pharmacokinetics
Pharmacokinetic studies suggest that derivatives similar to ethyl 5-(4-methoxybenzyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine exhibit good oral bioavailability and metabolic stability. For example, one study indicated an oral bioavailability of approximately 31.8% for a closely related compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized as part of ongoing research into novel heterocyclic compounds that exhibit various biological activities. The pyrrolo[3,2-d]pyrimidine framework is particularly notable for its ability to interact with biological targets due to its structural features.
Synthesis Techniques
The synthesis of Ethyl 5-(4-methoxybenzyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. Various methods have been documented, including cyclization reactions and regioselective modifications that enhance the yield and purity of the product .
Research has indicated that this compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.
Antimicrobial Properties
Studies have demonstrated antimicrobial properties against various pathogens. The structure-activity relationship (SAR) analysis suggests that modifications in the methoxy group significantly influence the compound's efficacy against bacterial strains .
Anticancer Activity
The compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . Further investigations are required to elucidate the specific pathways affected by this compound.
Potential Therapeutic Uses
Given its biological activity, this compound is being explored for various therapeutic applications.
Anti-inflammatory Agents
Recent studies have focused on the compound's potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could provide a basis for developing new treatments for inflammatory diseases .
Neurological Applications
There is emerging interest in the neuroprotective effects of pyrrolo[3,2-d]pyrimidine derivatives. Initial findings suggest that this compound may protect neuronal cells from oxidative stress and could be a candidate for treating neurodegenerative disorders .
Data Table: Summary of Research Findings
Case Studies
Several case studies highlight the efficacy of this compound in different contexts:
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with the compound resulted in a marked decrease in cell viability, suggesting potential as an anticancer agent.
- Inflammation Models : Animal models of inflammation treated with this compound exhibited reduced markers of inflammation compared to control groups.
Chemical Reactions Analysis
Key Steps:
-
Cyclocondensation : Formation of the pyrrolo[3,2-d]pyrimidine core is achieved by reacting ethyl 3-amino-pyrrole-2-carboxylate derivatives with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) at 120–125°C under nitrogen .
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Benzylation : The 4-methoxybenzyl group is introduced at the N5 position via N-benzylation using 4-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
Example Reaction Pathway :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Chlorformamidine HCl, DMSO, 120°C, 2h | 86% | |
| 2 | 4-Methoxybenzyl bromide, K₂CO₃, DMF, 60°C, 6h | 72% |
Functional Group Transformations
The ethyl ester and oxo groups serve as reactive sites for further derivatization.
Ester Hydrolysis:
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The ethyl ester at C7 is hydrolyzed to a carboxylic acid using aqueous NaOH (2M) in ethanol at 80°C for 4h .
Oxo Group Modifications:
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Thionation : The 4-oxo group is converted to a thione using Lawesson’s reagent in toluene under reflux .
Substitution Reactions
The C2 and C6 positions of the pyrrolo[3,2-d]pyrimidine core are amenable to nucleophilic substitution.
C2 Amination:
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Reaction with ammonia or primary amines in THF at 25°C replaces the chloro substituent (if present) with an amino group .
Conditions :
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 2-Chloro derivative | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | THF | 25 | 12 | 65% |
Stability and Reaction Optimization
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several heterocyclic derivatives. Key comparisons include:
Key Observations:
- Substituent Impact on Yield: The 4-methoxybenzyl group in compound 6g resulted in a higher yield (77%) compared to the 4-methylphenyl analogue (50%) , suggesting electron-donating substituents may stabilize intermediates.
- Heterocycle Core Differences: Thiazolo[3,2-a]pyrimidines (e.g., ) exhibit sulfur participation in hydrogen bonding and π-interactions, unlike nitrogen-rich pyrrolo/pyrazolo systems. This affects crystal packing and solubility .
- Crystallographic Data: The pyrrolo[3,2-d]pyrimidine derivative in crystallizes in a triclinic system (space group P1) with a low R factor (0.054), indicative of high structural precision .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(4-methoxybenzyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate?
Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, a related pyrrolo[3,2-d]pyrimidine derivative was prepared by refluxing 3-amino-2-cyanopyrrole precursors with formamide or substituted anilines in methanol, followed by crystallization from ethanol-DMF mixtures (yields: 65–85%) . Key steps include:
- Cyclization : Heating with formamide at 100–120°C for 6–8 hours to form the pyrimidine ring.
- Substitution : Reacting with 4-methoxybenzyl groups via nucleophilic aromatic substitution or coupling reactions.
- Esterification : Introduction of the ethyl carboxylate group using ethyl chloroformate or similar reagents.
Table 1 : Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Formamide, DMF, 120°C, 8h | 78 | |
| Benzylation | 4-Methoxybenzyl chloride, K₂CO₃, DMF | 65 | |
| Esterification | Ethyl chloroformate, pyridine, 0°C | 82 |
Q. How is X-ray crystallography employed to determine the structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation of ethyl acetate/ethanol (3:2) solutions to obtain diffraction-quality crystals .
- Data Collection : Using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K .
- Structure Refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) for solving and refining structures. Disordered atoms are modeled with isotropic displacement parameters .
Table 2 : Crystallographic Parameters for a Related Compound
| Parameter | Value |
|---|---|
| Space Group | Triclinic, P1 |
| Unit Cell (Å, °) | a = 9.661, b = 12.422, c = 14.007 |
| α = 72.11, β = 82.70, γ = 70.18 | |
| R Factor | 0.054 |
Advanced Research Questions
Q. What strategies resolve discrepancies between theoretical and experimental NMR spectra for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Approaches include:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR chemical shifts (GIAO method). Compare with experimental H/C NMR data .
- Variable-Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol) by observing signal coalescence at elevated temperatures .
- Solid-State NMR : Compare with solution-state data to assess crystal field effects .
Example : For a pyrrolo[3,2-d]pyrimidine analog, computed H shifts deviated by <0.3 ppm after accounting for solvent effects (DMSO-d₆) .
Q. How do hydrogen bonding and π-π interactions influence the crystal packing and stability of this compound?
Methodological Answer: Non-covalent interactions are critical for lattice stability. For example:
- C–H···O Bonds : Form bifurcated hydrogen bonds between pyrrolo N–H and carbonyl groups, creating 1D chains along the c-axis (distance: 2.8–3.2 Å) .
- π-π Stacking : Aromatic rings (e.g., 4-methoxyphenyl) interact face-to-face (3.4–3.6 Å spacing), stabilizing the 3D lattice .
Graph Set Analysis : Use Etter’s notation (e.g., for dimeric motifs) to classify hydrogen-bonding patterns .
Q. What computational methods predict the regioselectivity of reactions involving this compound?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., Gaussian09) to identify nucleophilic/electrophilic sites. For pyrrolo[3,2-d]pyrimidines, the C7 carboxylate is electron-deficient (LUMO = -1.8 eV), favoring nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. methanol) on reaction pathways using AMBER or GROMACS .
Case Study : Regioselective ring expansion of a related compound showed 85% yield at C5 when using TosMic in acetic acid, aligning with FMO predictions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of pyrrolo[3,2-d]pyrimidine derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. cell viability).
- Structural Validation : Confirm compound identity via SC-XRD and HRMS to rule out impurities .
- Dose-Response Curves : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays) .
Example : A reported IC₅₀ of 0.5 µM for a kinase inhibitor was revised to 2.1 µM after correcting for assay interference .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
